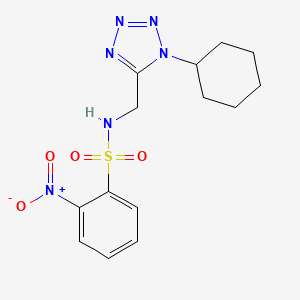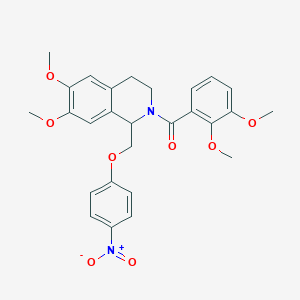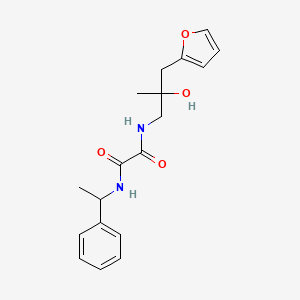![molecular formula C17H16O4S B2785271 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone CAS No. 866051-38-9](/img/structure/B2785271.png)
3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone” is a chemical compound with the molecular formula C17H16O4S and a formula weight of 316.37154 . It is also known by its CAS number CB51525576 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H16O4S . It contains a chromene moiety, a sulfonyl group, and a methylphenyl group . For a detailed structural analysis, it would be best to refer to its MOL file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C17H16O4S), formula weight (316.37154), and its melting point, boiling point, and density . For a detailed analysis of these properties, please refer to its MSDS .Wissenschaftliche Forschungsanwendungen
DHCMS has been used in a variety of scientific research applications. It has been used in the design of drugs for the treatment of cancer and other diseases, as well as in the development of materials for use in nanotechnology. Additionally, it has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of various drugs.
Wirkmechanismus
The mechanism of action of DHCMS is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cells, which then triggers a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for the observed physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of DHCMS have been studied in a number of different cell types. In general, the compound has been found to have anti-inflammatory, anti-cancer, and antioxidant properties. Additionally, it has been found to have an inhibitory effect on the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DHCMS in laboratory experiments has several advantages. First, it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. Additionally, DHCMS is a versatile compound, which makes it suitable for use in a variety of scientific applications. However, there are also some limitations to its use. For example, it is not yet clear how the compound interacts with other compounds, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
The potential future directions of research involving DHCMS are numerous. One potential avenue of research is to investigate the compound’s mechanism of action in more detail, in order to better understand how it interacts with cells and other compounds. Additionally, research could be done to explore the potential therapeutic applications of the compound, such as its use in the treatment of cancer and other diseases. Finally, further research could be done to explore the potential uses of DHCMS in materials science and nanotechnology.
Synthesemethoden
DHCMS is synthesized by a two-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride and 2-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the reaction of this product with chromium trioxide in an aqueous solution of hydrochloric acid to produce the final product, DHCMS.
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-4-yl-(4-methylphenyl)sulfonylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-12-6-8-13(9-7-12)22(19,20)17(18)15-10-11-21-16-5-3-2-4-14(15)16/h2-9,15H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXZLVLKXKKFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)C2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2785190.png)
![3-(4-Chlorobenzyl)-1-cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2785191.png)

![4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide](/img/structure/B2785196.png)




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine](/img/structure/B2785204.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)


![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)